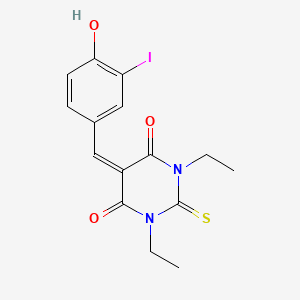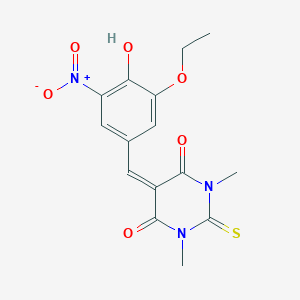![molecular formula C24H21N3O4 B5915439 3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5915439.png)
3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MNA-715, and it has been studied extensively for its biochemical and physiological effects. The purpose of
作用機序
The mechanism of action of MNA-715 is not fully understood, but studies have shown that it functions as an inhibitor of tubulin polymerization. Tubulin is a protein that is essential for cell division, and the inhibition of tubulin polymerization can lead to the inhibition of cell growth and division. Additionally, MNA-715 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MNA-715 has been shown to have various biochemical and physiological effects. Studies have shown that MNA-715 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, MNA-715 has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. MNA-715 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using MNA-715 in lab experiments is its potent anti-cancer properties. MNA-715 has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer research. Additionally, MNA-715 has been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using MNA-715 in lab experiments is its potential toxicity. Studies have shown that MNA-715 can be toxic to normal cells at high concentrations, and further research is needed to determine the optimal dosage for therapeutic use.
将来の方向性
There are several future directions for research on MNA-715. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and potential side effects of MNA-715 for therapeutic use. Another potential direction is to investigate the potential applications of MNA-715 in other research fields, such as neurodegenerative diseases and infectious diseases. Overall, MNA-715 is a promising compound that has the potential to make significant contributions to various research fields.
合成法
The synthesis method of MNA-715 involves the reaction of 3-methylbenzoyl chloride with 4-nitrobenzaldehyde in the presence of sodium hydride. The resulting product is then reacted with 4-methylphenylamine and triethylamine to form the final product, 3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide. This synthesis method has been optimized to produce high yields of MNA-715 with high purity.
科学的研究の応用
MNA-715 has been studied extensively for its potential applications in various research fields. One of the primary research applications of MNA-715 is in the field of cancer research. Studies have shown that MNA-715 has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, MNA-715 has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that MNA-715 can improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.
特性
IUPAC Name |
3-methyl-N-[(E)-3-(4-methylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-6-10-20(11-7-16)25-24(29)22(15-18-8-12-21(13-9-18)27(30)31)26-23(28)19-5-3-4-17(2)14-19/h3-15H,1-2H3,(H,25,29)(H,26,28)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALQHKMSKRSZSS-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(E)-3-(4-methylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5915373.png)
![5-imino-2-isobutyl-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915381.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5915388.png)
![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5915395.png)
![N-{2-[5-(3,4-dichlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5915399.png)
![3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915407.png)

![2-chloro-5-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915438.png)
![3-{3-(3-bromophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915445.png)


![1-(4-bromophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915460.png)
![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915480.png)
![N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5915487.png)